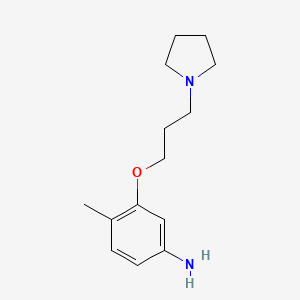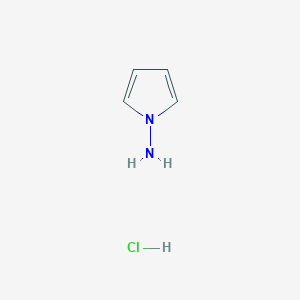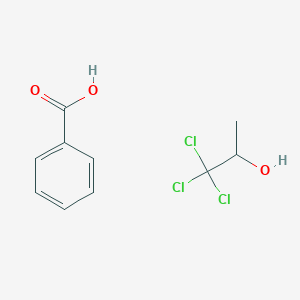
Einecs 213-576-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 213-576-5, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive. It is a yellow, odorless solid that is relatively stable compared to other high explosives. This compound has been extensively used in military applications and demolition activities due to its explosive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-Trinitrotoluene is synthesized through a nitration process involving toluene. The nitration is typically carried out in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to produce 2,4,6-trinitrotoluene.
Each stage requires careful control of temperature and acid concentration to ensure the desired product is obtained without excessive by-products.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The process includes:
Acid Recovery: Recycling of the acids used in the nitration process to minimize waste and reduce costs.
Purification: The crude 2,4,6-trinitrotoluene is purified through washing and recrystallization to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form various aminotoluenes.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Oxidation: Although less common, it can be oxidized to form different products.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and hydrochloric acid, or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical.
Major Products
Reduction: Produces aminotoluenes.
Substitution: Can yield various substituted toluenes depending on the reagents used.
Oxidation: Produces oxidized derivatives, though these are less common.
Applications De Recherche Scientifique
2,4,6-Trinitrotoluene has several applications in scientific research:
Chemistry: Used as a standard explosive in studies of detonation and explosive properties.
Biology: Research into its toxicological effects on living organisms.
Medicine: Investigations into its potential mutagenic and carcinogenic effects.
Industry: Utilized in the development of safer and more efficient explosives and propellants.
Mécanisme D'action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure shock wave, characteristic of an explosion.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrotoluene: Less explosive, used as an intermediate in chemical synthesis.
2,6-Dinitrotoluene: Similar to 2,4-dinitrotoluene, with slightly different properties.
Nitroglycerin: More sensitive and powerful explosive, used in dynamite.
Ammonium Nitrate: Widely used in fertilizers and explosives, less stable than 2,4,6-trinitrotoluene.
Uniqueness
2,4,6-Trinitrotoluene is unique due to its balance of stability and explosive power. It is less sensitive to shock and friction compared to nitroglycerin, making it safer to handle and transport. Its stability allows for controlled use in various applications, from military to industrial.
Propriétés
Numéro CAS |
986-10-7 |
|---|---|
Formule moléculaire |
C18H42N3O6P3 |
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
2,2,4,4,6,6-hexa(propan-2-yloxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C18H42N3O6P3/c1-13(2)22-28(23-14(3)4)19-29(24-15(5)6,25-16(7)8)21-30(20-28,26-17(9)10)27-18(11)12/h13-18H,1-12H3 |
Clé InChI |
DNZJBFOSYOVVGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP1(=NP(=NP(=N1)(OC(C)C)OC(C)C)(OC(C)C)OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)


![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)
![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)





